N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
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Description
N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H15N3O4S2 and its molecular weight is 425.48. The purity is usually 95%.
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Biological Activity
N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its role in various biological activities. The molecular formula is C35H39N3O7S4 with a molecular weight of 741.96 g/mol. Its structure includes functional groups that enhance its reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
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Antibacterial Activity
- The compound has demonstrated antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal that it inhibits bacterial growth effectively, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis.
-
Anti-inflammatory Effects
- Research indicates that this compound may possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
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Antioxidant Activity
- The thiazolidinone scaffold contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
Anticancer Studies
A study published in 2022 investigated the effects of thiazolidinone derivatives on cancer cell lines. The findings showed that these compounds induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
Compound B | HT29 (Colon) | 7.5 | Cell cycle arrest |
Antibacterial Studies
In another study focusing on antibacterial activity, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong antibacterial efficacy .
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Anti-inflammatory Studies
A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential for treating inflammatory diseases .
Properties
IUPAC Name |
N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)22(20(28)29-17)21-18(24)15-7-9-16(10-8-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-11+,17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPZFENKKAZOAP-QKIOLIMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.